5-Bromo-6-(2-methylpropoxy)pyridin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Chemical Reactions Analysis
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: As mentioned earlier, the Suzuki cross-coupling reaction is a common method for synthesizing derivatives of this compound.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases like potassium carbonate . The major products formed from these reactions are typically novel pyridine derivatives .
Scientific Research Applications
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel pyridine-based derivatives, which are investigated for their potential biological activities.
Biological Research: The compound and its derivatives are studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Industrial Applications: It is used in the development of chiral dopants for liquid crystals.
Mechanism of Action
it is known that the compound interacts with various molecular targets and pathways, particularly in the context of its biological activities . The compound’s reactivity and kinetic stability are often explained through frontier molecular orbitals analysis, which involves studying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Comparison with Similar Compounds
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine can be compared with other similar compounds, such as:
2-Amino-5-bromo-3-methylpyridine: This compound has a similar bromine and amino group substitution on the pyridine ring.
5-Bromo-6-chloropyridin-2-amine: This compound has a chlorine atom instead of the 2-methylpropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-6-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-8(10)3-7(11)4-12-9/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
YKCMOYRJVHCRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
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